molecular formula C6H6ClO4- B14286148 3-Chloro-4-ethoxy-4-oxobut-2-enoate CAS No. 116106-71-9

3-Chloro-4-ethoxy-4-oxobut-2-enoate

Cat. No.: B14286148
CAS No.: 116106-71-9
M. Wt: 177.56 g/mol
InChI Key: KAWAKUUNSZSGEW-UHFFFAOYSA-M
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Description

3-Chloro-4-ethoxy-4-oxobut-2-enoate is a chlorinated ester derivative of but-2-enoic acid. Its structure features a chlorine atom at the C3 position, an ethoxy group at C4, and a ketone group conjugated with the double bond at C2.

Properties

CAS No.

116106-71-9

Molecular Formula

C6H6ClO4-

Molecular Weight

177.56 g/mol

IUPAC Name

3-chloro-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H7ClO4/c1-2-11-6(10)4(7)3-5(8)9/h3H,2H2,1H3,(H,8,9)/p-1

InChI Key

KAWAKUUNSZSGEW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=CC(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of 3-azido-4-ethoxy-4-oxobut-2-enoate or 3-thiocyanato-4-ethoxy-4-oxobut-2-enoate.

    Reduction: Formation of 3-chloro-4-ethoxy-4-hydroxybut-2-enoate.

    Oxidation: Formation of 3-chloro-4-ethoxy-4-oxobutanoic acid.

Scientific Research Applications

3-Chloro-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with chlorinated maleic anhydrides and esters, particularly those listed in . Key analogues include:

  • 2,3-Dichloromaleic anhydride (CAS 1122-17-4): A dichlorinated maleic anhydride with two chlorine atoms at the C2 and C3 positions.
  • 2-Butenedioic acid, 2,3-dichloro-, dimethyl ester : A diester derivative with methyl groups replacing the ethoxy group in the target compound.
  • 2-Butenoic acid, 2,3-dichloro-4-oxo-, methyl ester: A monomethyl ester with dual chlorine substituents and a ketone group.
Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Halogen Substitution
3-Chloro-4-ethoxy-4-oxobut-2-enoate N/A C₇H₉ClO₄ Ethoxy ester, α,β-unsaturated ketone Monochloro (C3)
2,3-Dichloromaleic anhydride 1122-17-4 C₄Cl₂O₃ Anhydride, conjugated double bond Dichloro (C2, C3)
2-Butenedioic acid, 2,3-dichloro-, dimethyl ester N/A C₆H₆Cl₂O₄ Dimethyl ester, conjugated double bond Dichloro (C2, C3)
2-Butenoic acid, 2,3-dichloro-4-oxo-, methyl ester N/A C₅H₄Cl₂O₃ Methyl ester, ketone, conjugated double bond Dichloro (C2, C3)

Physicochemical Properties

  • Dichloro analogues (e.g., 2,3-dichloromaleic anhydride) exhibit higher polarity due to the anhydride group, enhancing solubility in polar aprotic solvents .
  • Reactivity : The single chlorine atom in the target compound may undergo nucleophilic substitution less readily than dichloro analogues, which benefit from adjacent electron-withdrawing groups (e.g., anhydride or dual chlorines) activating the double bond for Diels-Alder or Michael addition reactions .

Stability and Handling

  • The ethoxy ester in this compound may confer greater hydrolytic stability compared to methyl esters, which are more prone to enzymatic or basic cleavage. In contrast, dichloromaleic anhydride is moisture-sensitive, requiring anhydrous storage conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The target compound’s α,β-unsaturated ester motif is common in bioactive molecules (e.g., kinase inhibitors), though its monochloro substitution may offer milder reactivity than dichloro analogues, reducing off-target effects .
  • Polymer Chemistry : Dichloromaleic anhydride derivatives are preferred in high-performance polymers, while ethoxy esters may find niche roles in prodrug formulations due to slower metabolic cleavage .

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